1H-Pyrrolo[2,3-b]pyridine, 6-fluoro-2-[(2S)-2-pyrrolidinylmethyl]-
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrolo[2,3-b]pyridine, 6-fluoro-2-[(2S)-2-pyrrolidinylmethyl]- typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of specific catalysts and reagents to achieve the desired transformations .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the synthetic route for large-scale production. This includes the use of continuous flow reactors and other advanced techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1H-Pyrrolo[2,3-b]pyridine, 6-fluoro-2-[(2S)-2-pyrrolidinylmethyl]- undergoes various chemical reactions, including:
Oxidation: This reaction can be used to introduce oxygen-containing functional groups.
Reduction: This reaction can be used to remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may yield alcohols or alkanes .
Scientific Research Applications
1H-Pyrrolo[2,3-b]pyridine, 6-fluoro-2-[(2S)-2-pyrrolidinylmethyl]- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a modulator of biological pathways.
Mechanism of Action
The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine, 6-fluoro-2-[(2S)-2-pyrrolidinylmethyl]- involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it may bind to the ATP-binding site of fibroblast growth factor receptors (FGFRs), preventing their phosphorylation and activation. This inhibition can disrupt downstream signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
1H-Pyrrolo[2,3-b]pyridine, 6-fluoro-2-[(2S)-2-pyrrolidinylmethyl]- can be compared with other similar compounds, such as:
1H-Pyrrolo[2,3-b]pyridine derivatives: These compounds share the same core structure but may have different substituents, leading to variations in their biological activities.
Pyrrolopyrazine derivatives: These compounds have a similar pyrrole ring but differ in the fused ring system, leading to different chemical and biological properties.
Properties
Molecular Formula |
C12H14FN3 |
---|---|
Molecular Weight |
219.26 g/mol |
IUPAC Name |
6-fluoro-2-[[(2S)-pyrrolidin-2-yl]methyl]-1H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C12H14FN3/c13-11-4-3-8-6-10(15-12(8)16-11)7-9-2-1-5-14-9/h3-4,6,9,14H,1-2,5,7H2,(H,15,16)/t9-/m0/s1 |
InChI Key |
NWXQBIGZOUYUBE-VIFPVBQESA-N |
Isomeric SMILES |
C1C[C@H](NC1)CC2=CC3=C(N2)N=C(C=C3)F |
Canonical SMILES |
C1CC(NC1)CC2=CC3=C(N2)N=C(C=C3)F |
Origin of Product |
United States |
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